3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide
Description
The compound 3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine (Cl) at position 3 and fluorine (F) at position 2. The sulfonamide group (-SO₂NH-) is linked to a 2,3-dihydro-1-benzofuran-3-ylmethyl moiety. The presence of both electron-withdrawing (Cl, F) and electron-donating (dihydrobenzofuran) groups may influence its physicochemical properties, such as solubility, lipophilicity, and receptor-binding affinity .
Properties
IUPAC Name |
3-chloro-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3S/c16-13-7-11(5-6-14(13)17)22(19,20)18-8-10-9-21-15-4-2-1-3-12(10)15/h1-7,10,18H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTBMRGYLQNHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a reaction between the benzofuran derivative and a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis
The sulfonamide group undergoes hydrolysis under acidic or basic conditions, generating a sulfonic acid intermediate.
Reaction :
Nucleophilic Substitution
The aromatic fluorine and chlorine atoms act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. For example:
-
Fluoride displacement : Reaction with amines or alkoxides under basic conditions.
Example :
Electrophilic Aromatic Substitution
The benzofuran ring and aromatic system participate in reactions like nitration, alkylation, or acylation due to electron-donating groups (e.g., sulfonamide) .
Example :
Sulfonamide Derivatization
The sulfonamide group reacts with aldehydes, ketones, or amines to form amides, imines, or other derivatives .
Example :
Reaction Mechanisms and Factors
-
Steric Effects : The bulky benzofuran substituent may hinder substitution reactions at adjacent positions.
-
Electronic Effects : Chlorine (electron-withdrawing) and fluorine (electron-donating) influence reactivity in aromatic substitution .
-
Solvent Compatibility : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency .
Analytical Characterization
Reactions are monitored using:
-
HPLC : To track reaction progress and purity.
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Mass Spectrometry (MS) : For structural confirmation of intermediates and products.
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NMR Spectroscopy : To analyze stereochemical outcomes and functional group modifications.
Challenges and Considerations
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a benzofuran moiety, which is known for its biological activity. The molecular formula is , with a molecular weight of approximately 368.84 g/mol. The presence of chlorine, fluorine, and sulfonamide groups contributes to its potential biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. For instance, compounds similar to 3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide have been synthesized and tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
| 2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | 3.12 | Active against M. tuberculosis |
| 4b,9b-dihydroxy derivatives | 0.5 - 1.0 | Active against gram-positive and gram-negative bacteria |
These findings suggest that the sulfonamide group enhances the antimicrobial efficacy of benzofuran derivatives by interacting with bacterial enzymes or cellular processes.
Anticancer Activity
Benzofuran derivatives have also shown promise in anticancer applications. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| K562 (chronic myelogenous leukemia) | Similar Benzofuran Derivative | TBD |
| PC3 (prostate cancer) | Similar Benzofuran Derivative | TBD |
| SW620 (colon cancer) | Similar Benzofuran Derivative | TBD |
The mechanism of action often involves the induction of apoptosis in cancer cells, which is crucial for developing effective anticancer therapies.
Case Study 1: Antimicrobial Screening
In a study conducted by Yempala et al., a series of benzofuran derivatives were synthesized and evaluated for their antimicrobial activities. The study found that modifications at specific positions on the benzofuran ring significantly impacted the compounds' efficacy against various pathogens .
Case Study 2: Anticancer Evaluation
A recent publication investigated the cytotoxic properties of benzofuran derivatives on several cancer cell lines, demonstrating that certain substitutions led to increased potency against resistant strains . The findings support the hypothesis that structural optimization can enhance therapeutic efficacy.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Compounds
Substituent Variations in Benzene Ring and Linker Groups
The compound’s structural analogs differ in substituents on the benzene ring, linker groups, and heterocyclic moieties. Key comparisons include:
*Note: Molecular weight calculated based on standard atomic masses.
Key Structural and Functional Differences
Dihydrobenzofuran vs. Benzimidazole/Pyrazole Moieties :
- The dihydrobenzofuran group in the target compound provides a rigid, oxygen-containing bicyclic structure, which may improve metabolic stability compared to the nitrogen-rich benzimidazole (e.g., ) or pyrazole (e.g., ) analogs. The latter are more likely to engage in hydrogen bonding or π-π stacking with biological targets.
In contrast, the dimethoxyphenyl group in introduces electron-donating methoxy groups, which could reduce reactivity but increase membrane permeability.
Steric and Solubility Effects :
- The pyrazole-methyl substituent in reduces molecular weight (345.82 vs. 369.80) and may enhance aqueous solubility. Conversely, the benzimidazole analog has a higher molecular weight (455.96) and likely lower solubility, favoring hydrophobic interactions.
Research Findings and Implications
- Metabolic Stability : The dihydrobenzofuran moiety in the target compound is less prone to oxidative metabolism compared to the benzimidazole in or the pyrazole in , as suggested by the stability of similar ether-containing compounds .
- Binding Affinity : The rigid dihydrobenzofuran linker may restrict conformational flexibility, improving selectivity for specific targets. This contrasts with the flexible diazepane -linked sulfonamides (e.g., ), which exhibit broader but less specific activity.
- Synthetic Accessibility : The target compound’s synthesis likely involves coupling a dihydrobenzofuran-methylamine with a chlorinated/fluorinated benzene sulfonyl chloride, a strategy analogous to methods described for and .
Biological Activity
3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. Its unique structure, characterized by a sulfonamide group and a benzofuran moiety, suggests potential interactions with various biological targets.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₃ClFNO₃S
- Molecular Weight : 341.8 g/mol
- CAS Number : 2097924-31-5
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClFNO₃S |
| Molecular Weight | 341.8 g/mol |
| CAS Number | 2097924-31-5 |
The biological activity of this compound can be attributed to its ability to interact with specific biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes. The presence of the sulfonamide group is particularly significant, as sulfonamides are known for their antibacterial properties and their role in inhibiting carbonic anhydrase and other enzymes.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The compound's structural features may enhance its affinity for bacterial enzymes, potentially leading to effective inhibition of bacterial growth. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Sulfonamides have also been studied for their anti-inflammatory properties. The benzofuran component may contribute to this activity by modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Anticancer Potential
Emerging research suggests that compounds with similar structures may possess anticancer properties. The ability of this compound to induce apoptosis in cancer cells is under investigation. Initial findings indicate that it may disrupt cell cycle progression in certain cancer cell lines.
Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives demonstrated that compounds structurally similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting potential as a novel therapeutic agent.
Study 2: Anti-inflammatory Activity
In vitro assays revealed that the compound could reduce the production of TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism by which the compound could mitigate inflammatory responses, presenting a potential application in treating inflammatory diseases.
Study 3: Anticancer Activity
Preliminary results from cell line studies indicated that the compound could induce apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death. Further studies are warranted to elucidate the underlying mechanisms and therapeutic potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-fluorobenzene-1-sulfonamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via sulfonylation of the benzofuran-methylamine intermediate using 3-chloro-4-fluorobenzenesulfonyl chloride. Key steps include:
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Amine preparation : Alkylation of 2,3-dihydrobenzofuran-3-methylamine with a halogenated precursor.
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Sulfonylation : Reaction with sulfonyl chloride under inert conditions (e.g., dry THF, 0–5°C) .
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Characterization : Confirmation via / NMR (chemical shifts for sulfonamide NH: ~10–11 ppm), IR (S=O stretches at ~1150–1350 cm), and LC-MS for purity (>98%) .
- Data Table : Common Intermediates and Their Properties
| Intermediate | Molecular Formula | Key NMR Signals (δ, ppm) | Yield (%) |
|---|---|---|---|
| Benzofuran-methylamine | CHNO | 3.7 (s, CH), 6.8–7.1 (aromatic) | 65–75 |
| Sulfonyl chloride | CHClFOS | N/A (reactive intermediate) | 85–90 |
Q. How is the purity and structural integrity of the compound validated in academic settings?
- Methodology :
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity .
- Spectroscopy : X-ray crystallography (e.g., CCDC-deposited structures) to confirm stereochemistry and hydrogen-bonding networks .
- Elemental Analysis : Deviation <0.3% for C, H, N, S to verify stoichiometry .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, benzofuran ring expansion) impact bioactivity?
- Methodology :
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SAR Studies : Compare IC values against analogs (e.g., 4-chloro vs. 4-fluoro derivatives). For example:
-
Antimicrobial Activity : Fluorine substitution enhances membrane permeability (logP reduction by ~0.5) but may reduce target binding affinity .
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Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like cyclooxygenase isoforms .
- Data Table : Bioactivity of Structural Analogs
| Analog | Substituent | IC (µM, COX-2) | logP |
|---|---|---|---|
| Target Compound | 3-Cl, 4-F | 0.12 ± 0.03 | 3.2 |
| 4-Chloro Derivative | 4-Cl | 0.45 ± 0.10 | 3.8 |
| Benzofuran-O-Methyl | OCH | >10 | 2.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
